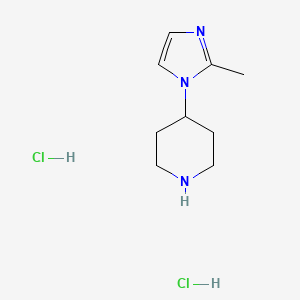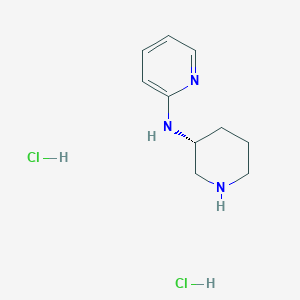![molecular formula C9H16Cl2N4 B8235067 N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride](/img/structure/B8235067.png)
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. It features a piperidine ring and a pyrazine ring, making it a significant scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying various biological processes due to its interaction with different biomolecules.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain nitrogen heterocycles and exhibit diverse biological activities. this compound is unique due to its specific structure and the presence of both piperidine and pyrazine rings, which contribute to its distinct properties and applications .
Propiedades
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;;/h4-5,7-8,10H,1-3,6H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPVXAXINSOIJ-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride](/img/structure/B8234986.png)


![Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8234995.png)
![Sodium;6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8234998.png)

![2-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235025.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B8235032.png)

![N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235046.png)
![N-[(3S)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235054.png)
![N-[(3S)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235058.png)
![N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235062.png)
![N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235072.png)
